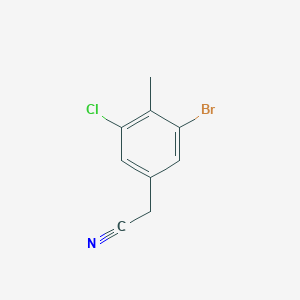

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile

描述

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile (CAS: 35022-44-7) is a halogenated aromatic acetonitrile derivative with the molecular formula C₉H₆BrClN. It is characterized by a phenyl ring substituted with bromine (3-position), chlorine (5-position), and a methyl group (4-position), with an acetonitrile functional group at the benzylic position. This compound is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

属性

CAS 编号 |

2090958-10-2 |

|---|---|

分子式 |

C9H7BrClN |

分子量 |

244.51 g/mol |

IUPAC 名称 |

2-(3-bromo-5-chloro-4-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H7BrClN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 |

InChI 键 |

PJEGUJCNLXYPHO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1Br)CC#N)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile typically involves the reaction of 3-bromo-5-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

化学反应分析

Types of Reactions

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium cyanide (NaCN) in DMF under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-(3-Bromo-5-chloro-4-methylphenyl)ethylamine.

Oxidation: 2-(3-Bromo-5-chloro-4-methylphenyl)acetic acid.

科学研究应用

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromo and chloro substituents can influence the compound’s reactivity and binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Position : Shifting bromine from position 3 to 2 (886761-96-2) alters electronic density distribution, affecting regioselectivity in coupling reactions .

- Ether vs. Alkyl Groups : The trifluoroethoxy and ethoxy substituents in 1797290-47-1 increase steric hindrance and lipophilicity, which may improve membrane permeability in drug candidates .

- Amino Group Introduction: The amino-substituted analog (CymitQuimica) exhibits basicity, enabling participation in acid-base reactions or hydrogen bonding, unlike the non-polar methyl group in the target compound .

Electronic Properties

Density functional theory (DFT) studies on structurally related acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) reveal non-planar molecular geometries with localized HOMO-LUMO distributions on aromatic rings. For 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile, this suggests:

- HOMO Localization : Likely on the bromine- and chlorine-substituted ring, favoring electrophilic attack at positions with high electron density.

- LUMO Distribution: Potentially near the nitrile group, facilitating nucleophilic additions or cyclization reactions .

生物活性

2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a phenyl ring substituted with bromine, chlorine, and a methyl group, which may enhance its biological interactions and therapeutic applications. This article reviews the current understanding of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H8BrClN. The presence of halogen atoms (bromine and chlorine) and a methyl group significantly influences its chemical reactivity and biological activity. These substituents can enhance the compound's binding affinity to various biological targets, potentially modulating several biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The halogenated structure may contribute to enhanced interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These results suggest that the compound could be a candidate for developing new antibiotics targeting resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have indicated that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings highlight the potential of this compound as a lead structure for developing novel anticancer agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells and cancerous tissues. The presence of halogens may enhance its affinity for binding to enzymes or receptors involved in critical cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。